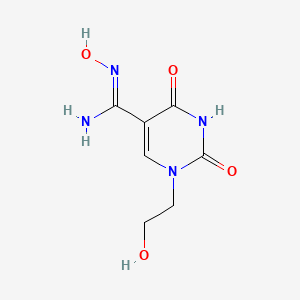
(Z)-N'-hydroxy-1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
Übersicht
Beschreibung
(Z)-N'-hydroxy-1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is a useful research compound. Its molecular formula is C7H10N4O4 and its molecular weight is 214.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-N'-hydroxy-1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound belongs to the class of tetrahydropyrimidines and features a hydroxyl group and a carboximidamide moiety that contribute to its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of branched-chain amino acid transaminases (BCATs), which are crucial for amino acid metabolism and have implications in cancer therapy .
- Antioxidant Properties : Similar compounds within the pyrimidine family have demonstrated antioxidant activity, suggesting that this compound may also exhibit protective effects against oxidative stress .
Biological Activities
The compound has been investigated for several biological activities:
- Antitumor Activity : Research indicates that derivatives of tetrahydropyrimidines can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation .
- Antimicrobial Properties : Some studies suggest that compounds with similar structures possess antimicrobial activity against a range of pathogens. This could be significant for developing new antibiotics .
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds related to this compound:
-
Study on BCAT Inhibition : A study demonstrated that certain pyrimidinedione derivatives showed potent inhibition of BCAT enzymes with IC50 values in the nanomolar range. This suggests that similar compounds could be effective in targeting metabolic pathways in tumors .
Compound IC50 (nM) Target Compound A 81 BCAT1/2 Compound B 45 BCAT1/2 - Antioxidant Activity Assessment : A comparative analysis revealed that many pyrimidine derivatives exhibited significant antioxidant activities through various assays measuring free radical scavenging capabilities .
-
Antimicrobial Testing : In vitro studies indicated that certain tetrahydropyrimidines displayed notable antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to assess efficacy .
Bacterial Strain MIC (µg/mL) E. coli 32 S. aureus 16
Eigenschaften
IUPAC Name |
N'-hydroxy-1-(2-hydroxyethyl)-2,4-dioxopyrimidine-5-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O4/c8-5(10-15)4-3-11(1-2-12)7(14)9-6(4)13/h3,12,15H,1-2H2,(H2,8,10)(H,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBLMODDOGZAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCO)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1CCO)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















